molecular formula C11H18ClN3 B1500939 (4-Methyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride CAS No. 1185309-18-5

(4-Methyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride

Cat. No.: B1500939
CAS No.: 1185309-18-5
M. Wt: 227.73 g/mol
InChI Key: VLNKFZWQAGEFCG-UHFFFAOYSA-N
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Description

Compound Overview and Significance

(4-Methyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride stands as a prominent example of hybrid heterocyclic compounds that bridge the structural elements of pyridine and piperidine rings. This compound demonstrates significant relevance in contemporary medicinal chemistry research due to its potential therapeutic applications and synthetic accessibility. The molecule belongs to the broader class of piperidine derivatives, which have been extensively studied for their diverse biological activities and pharmacological properties.

The significance of this compound extends beyond its individual properties to encompass its role as a representative member of a larger family of nitrogen-containing heterocycles. Research has indicated that compounds with similar structural frameworks have shown promise as antidepressants and analgesics, suggesting potential therapeutic applications for this derivative. The compound's structural features enable interactions with specific biological targets, making it a candidate for further pharmacological studies and drug development initiatives.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is crucial for biological studies and potential pharmaceutical applications. This salt formation represents a common strategy in medicinal chemistry to improve the physicochemical properties of organic compounds, particularly those intended for biological evaluation. The enhanced solubility characteristics make the compound more amenable to various analytical techniques and biological assays.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound reflects its complex heterocyclic structure. According to chemical databases, this compound possesses the molecular formula C₁₂H₂₀ClN₃, indicating the presence of twelve carbon atoms, twenty hydrogen atoms, one chlorine atom, and three nitrogen atoms. The molecular weight of this compound is recorded as 241.76 grams per mole, which corresponds to the hydrochloride salt form.

The chemical structure features a piperidine ring system connected to a pyridine moiety through an amine linkage at the 3-position of the piperidine ring. The pyridine component contains a methyl substituent at the 4-position, which contributes to the compound's unique chemical identity. The structural representation demonstrates the fusion of two distinct nitrogen-containing heterocyclic systems, creating a molecule with enhanced chemical complexity and potential biological activity.

Chemical Property Value
Molecular Formula C₁₂H₂₀ClN₃
Molecular Weight 241.76 g/mol
Chemical Abstract Service Number 1420806-63-8
Canonical SMILES CC1=CC(N2CC(NC)CCC2)=NC=C1.[H]Cl

The compound exists in multiple tautomeric forms and conformational states due to the presence of multiple nitrogen atoms and the flexibility of the piperidine ring system. This structural flexibility contributes to its potential interactions with various biological targets and may influence its pharmacological properties. The hydrochloride salt formation occurs through protonation of one of the nitrogen atoms, typically the piperidine nitrogen, resulting in a positively charged species that is balanced by the chloride anion.

Historical Context of Piperidyl-Pyridine Derivatives Research

The development of piperidyl-pyridine derivatives has its roots in the broader exploration of heterocyclic chemistry that began in the mid-twentieth century. Piperidine derivatives have been recognized for their medicinal importance, with one famous example being the opioid analgesic trimeperidine, which demonstrates the therapeutic potential of piperidine-containing compounds. This historical precedent established the foundation for continued research into structurally related molecules.

The synthesis and exploration of pyridine derivatives have evolved significantly over the past several decades, with researchers developing increasingly sophisticated methods for creating complex heterocyclic structures. The combination of piperidine and pyridine moieties in a single molecule represents a logical progression in this field, as it combines the beneficial properties of both ring systems. This synthetic approach has led to the development of numerous compounds with enhanced biological activities compared to their individual components.

Recent advances in synthetic methodology have made the preparation of such complex heterocyclic compounds more accessible to researchers. The development of multicomponent reactions and cascade processes has enabled the efficient synthesis of piperidine derivatives through domino processes involving Knoevenagel condensation, Michael addition, and consecutive Mannich reactions. These synthetic innovations have accelerated the discovery and development of new piperidyl-pyridine derivatives.

The field has witnessed significant growth in the understanding of structure-activity relationships within this class of compounds. Researchers have systematically explored how modifications to the piperidine and pyridine components affect biological activity, leading to the identification of key structural features that contribute to therapeutic efficacy. This accumulated knowledge has informed the design of new compounds, including this compound.

Position within Heterocyclic Chemistry

This compound occupies a unique position within the broader landscape of heterocyclic chemistry as a compound that bridges two important classes of nitrogen-containing rings. Pyridine, as a six-membered aromatic heterocycle, exhibits electronic properties similar to benzene but with the added functionality of the nitrogen atom. The aromatic nature of pyridine is maintained through its six π-electrons that follow Hückel's 4n+2 rule, making it a stable and reactive heterocyclic system.

Piperidine, in contrast, represents a saturated six-membered nitrogen-containing ring that lacks the aromatic character of pyridine but provides significant conformational flexibility. This structural difference creates complementary properties when the two ring systems are combined in a single molecule. The piperidine component contributes to the three-dimensional shape and pharmacophoric features of the compound, while the pyridine moiety provides electronic properties that can influence binding interactions with biological targets.

The combination of aromatic and non-aromatic nitrogen heterocycles in this compound exemplifies the diversity possible within heterocyclic chemistry. This structural arrangement allows for multiple sites of potential chemical modification and provides opportunities for fine-tuning biological activity through systematic structural changes. The presence of three nitrogen atoms in the molecule creates multiple sites for potential hydrogen bonding and electrostatic interactions with biological macromolecules.

Within the classification system of heterocyclic compounds, this molecule falls under the category of mixed heterocycles, which contain more than one type of heteroatom or multiple heterocyclic rings. Such compounds often exhibit enhanced biological activity compared to their simpler counterparts due to the increased structural complexity and the availability of multiple interaction sites. The strategic positioning of the methyl group on the pyridine ring and the amine functionality on the piperidine ring creates a compound with well-defined pharmacophoric elements.

Current Research Landscape and Academic Interest

The contemporary research landscape surrounding this compound and related compounds reflects intense academic and industrial interest in developing new therapeutic agents. Recent scientific literature demonstrates a growing focus on piperidine derivatives as scaffolds for drug discovery, with researchers exploring their potential applications across multiple therapeutic areas. This increased attention stems from the recognition that such compounds can serve as versatile platforms for medicinal chemistry optimization.

Current research efforts have focused on understanding the structure-activity relationships of piperidyl-pyridine derivatives, with particular emphasis on how specific substitution patterns influence biological activity. Studies have examined the effects of various substituents on both the piperidine and pyridine components, providing valuable insights into the molecular features that contribute to therapeutic efficacy. These investigations have utilized advanced computational methods, including density functional theory calculations, to predict molecular properties and guide synthetic efforts.

The field has witnessed significant advances in synthetic methodology for preparing complex piperidine derivatives. Researchers have developed novel approaches using polystyrene ferric-based azo-catalysts and chitosan-supported ytterbium heterogeneous nano-catalysts for the synthesis of spiropiperidine derivatives. These methodological improvements have enhanced the accessibility of complex piperidine-containing molecules and have enabled the exploration of previously inaccessible chemical space.

Research Area Recent Developments Potential Applications
Antimicrobial Activity Novel pyrazolone analogues with piperidine cores Bacterial infection treatment
Synthetic Methodology Green chemistry approaches using water-mediated cyclization Sustainable compound synthesis
Computational Studies Density functional theory calculations for property prediction Drug design optimization
Biological Evaluation Screening against multiple bacterial strains Broad-spectrum antimicrobial development

Academic interest in this compound class has been further stimulated by successful examples of piperidine derivatives that have reached clinical development. The discovery of potent and selective inhibitors based on 3-piperidinyl pyridine derivatives has demonstrated the therapeutic potential of this structural class. These successes have encouraged continued investment in research and development efforts focused on similar compounds.

The integration of computational chemistry with experimental approaches has become a hallmark of current research in this area. Molecular electrostatic potential mapping and quantum chemical property calculations are routinely employed to guide the design of new compounds and to understand their potential biological activities. This computational-experimental synergy has accelerated the pace of discovery and has improved the efficiency of drug development efforts in this field.

Properties

IUPAC Name

4-methyl-N-piperidin-3-ylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.ClH/c1-9-4-6-13-11(7-9)14-10-3-2-5-12-8-10;/h4,6-7,10,12H,2-3,5,8H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNKFZWQAGEFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671460
Record name 4-Methyl-N-(piperidin-3-yl)pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185309-18-5
Record name 4-Methyl-N-(piperidin-3-yl)pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Salt-Forming and Reduction Strategy for Piperidin-3-yl-aniline Derivative

A notable method for preparing the piperidin-3-yl-aniline intermediate, a close precursor to the target compound, involves a two-step process:

  • Salt-Forming Reaction : 3-(4-nitrophenyl)pyridine reacts with a 3-halogenated propylene to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.
  • Reduction Reaction : The quaternary ammonium salt is then treated with zinc chloride and sodium borohydride under mild conditions to simultaneously reduce the nitro group and the pyridine ring, yielding 4-(piperidin-3-yl)aniline.

This method avoids precious metal catalysts, lowers production costs, and is suitable for large-scale industrial production. The reduction is performed at 20–30 °C over 3–5 hours, with sodium borohydride added portion-wise. Post-reaction, the mixture is quenched with dilute hydrochloric acid to pH 3–4, basified to pH 10–12, and extracted with ethyl acetate to isolate the product with good yield and purity.

Table 1: Key Parameters of Salt-Forming and Reduction Method

Step Reagents/Conditions Temperature (°C) Time (h) Notes
Salt-Forming 3-(4-nitrophenyl)pyridine + 3-halogenated propylene, zinc powder, organic solvent 55–65 2–3 Formation of quaternary ammonium salt
Reduction Sodium borohydride, zinc chloride 20–30 3–5 Simultaneous reduction of nitro and pyridine ring

Curtius Rearrangement Approach for Amino-Pyridinyl-Piperidine Derivatives

Another advanced method involves a one-pot Curtius rearrangement to generate the amine intermediate:

  • Starting from a nitrile-containing precursor, bis-Boc-guanyl pyrazole is used for guanylation, followed by Boc deprotection with trifluoroacetic acid (TFA).
  • The key step is a Curtius rearrangement using diphenylphosphoryl azide (DPPA), triethylamine, and a t-butanol/toluene solvent system to form an isocyanate intermediate, which hydrolyzes to the desired amine.
  • This method yields the amine with approximately 60% isolated yield, with the carbamate intermediate being purer when isolated prior to deprotection.

This approach is advantageous for obtaining high-purity amine intermediates, though it requires careful handling of azide reagents and phosphorous salt impurities.

Reductive Amination of Cyanohydrins for Pyridin-2-yl-methylamine Derivatives

A related synthetic route involves reductive amination:

  • Cyanohydrins are reacted with pyridin-2-yl-methylamine derivatives in a basic alcoholic medium (e.g., methanol) with sodium cyanoborohydride as the reducing agent.
  • Organic tertiary amine bases such as 1,4-diazabicyclo[2.2.2]octane are used to maintain basic conditions.
  • The primary amine starting material may be used as its hydrochloride salt.
  • This method is well-suited for preparing pyridin-2-yl-methylamine derivatives, which are structurally related to the target compound and useful in pharmaceutical applications.

Comparative Analysis of Preparation Methods

Feature Salt-Forming & Reduction Method Curtius Rearrangement Method Reductive Amination Method
Starting Materials 3-(4-nitrophenyl)pyridine, 3-halogenated propylene Nitrile-containing guanylated intermediate Cyanohydrins and pyridin-2-yl-methylamine hydrochloride
Key Reagents Zinc chloride, sodium borohydride DPPA, triethylamine, t-butanol/toluene Sodium cyanoborohydride, tertiary amine base
Reaction Conditions Mild temperature (20–65 °C), 2–5 hours Elevated temperature (up to 120 °C), one-pot Room temperature to mild heating, alcoholic medium
Yield and Purity Good yield, suitable for scale-up Moderate yield (~60%), high purity possible Good yield, selective reductive amination
Industrial Suitability High, cost-effective, avoids precious metals Moderate, requires handling of azides High, mild conditions, scalable

Detailed Research Findings and Notes

  • The salt-forming and reduction method is particularly noted for its mild conditions and avoidance of precious metals, making it cost-effective for industrial production of the piperidin-3-yl-aniline intermediate, a key precursor for the target compound.
  • The Curtius rearrangement method offers a route to high-purity amines but involves handling potentially hazardous azide reagents and phosphorous salt impurities, which can complicate purification.
  • Reductive amination using sodium cyanoborohydride in a basic alcoholic medium provides a selective and efficient route to pyridinyl methylamine derivatives, which can be further elaborated to the target compound.
  • The choice of solvent, reagent stoichiometry, and reaction temperature critically influence the yield and purity in all methods.
  • Hydrochloride salt formation is typically achieved by treatment of the free amine with hydrochloric acid, stabilizing the compound for isolation and further use.

Summary Table of Key Preparation Steps for (4-Methyl-pyridin-2-yl)-piperidin-3-yl-amine Hydrochloride

Preparation Step Description Reagents/Conditions Outcome
1. Quaternary Ammonium Salt Formation Reaction of 3-(4-nitrophenyl)pyridine with 3-halogenated propylene Zinc powder, organic solvent, 55–65 °C, 2–3 h Formation of N-allyl quaternary ammonium salt
2. Reduction Treatment with zinc chloride and sodium borohydride 20–30 °C, 3–5 h Reduction to 4-(piperidin-3-yl)aniline
3. Hydrochloride Salt Formation Acidification with dilute HCl, pH adjustment, extraction Dilute HCl, NaOH, ethyl acetate This compound

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine (piperidin-3-yl-amine group) acts as a nucleophile in reactions with electrophiles such as carbonyl compounds or alkyl halides.

  • Reductive Amination : Reacts with aldehydes/ketones in the presence of sodium cyanoborohydride (NaBH₃CN) and 1,4-diazabicyclo[2.2.2]octane (DABCO) to form tertiary amines. Iron sulfate (FeSO₄·7H₂O) is often added to suppress side reactions involving cyanide ions .

  • Suzuki–Miyaura Coupling : The pyridine ring’s methyl group can undergo functionalization via palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl group introduction .

Table 1 : Example reaction conditions and yields

Reaction TypeReagents/ConditionsProductYield (%)Source
Reductive aminationNaBH₃CN, DABCO, FeSO₄, RTTertiary amine derivatives75–90
Thiourea coupling1,1′-Thiocarbonyldiimidazole, 40°CThiourea analogues (e.g., 1 )68

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, rendering the free base [(4-methylpyridin-2-yl)-piperidin-3-yl-amine] reactive under basic conditions.

  • Deprotonation : Treatment with NaOH or K₂CO₃ regenerates the free amine, which can participate in further alkylation/acylation .

  • Salt Formation : Reacts with strong acids (e.g., trifluoroacetic acid) to form stable salts, enhancing solubility for pharmacological studies .

Heterocyclic Functionalization

The pyridine and piperidine rings undergo distinct transformations:

  • Pyridine Methyl Oxidation : The 4-methyl group on the pyridine ring is susceptible to oxidation with KMnO₄ or SeO₂, forming carboxylic acid derivatives.

  • Piperidine Ring Modifications :

    • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

    • Acylation : Acetyl chloride or benzoyl chloride introduces acyl groups at the piperidine nitrogen .

Table 2 : Functionalization reactions of the piperidine ring

ReactionReagentsProductApplicationSource
N-AlkylationMethyl iodide, K₂CO₃Quaternary ammonium saltEnhanced bioavailability
AcylationAcetyl chloride, DCMN-Acetylpiperidine derivativeProdrug synthesis

Coordination Chemistry

The pyridine nitrogen and secondary amine serve as ligands for metal ions:

  • Complexation with Transition Metals : Forms stable complexes with Cu(II), Fe(III), and Zn(II), as evidenced by shifts in UV-Vis and NMR spectra . These complexes are explored for catalytic applications.

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:

  • Kinase Inhibition : The pyridine-piperidine scaffold mimics ATP-binding motifs, enabling competitive inhibition of CDK4/6 kinases (IC₅₀ ~1–34 nM) .

  • Metabolic Modifications : Undergoes hepatic oxidation (via CYP450 enzymes) to hydroxylated metabolites, which retain biological activity.

Stability and Degradation

  • Hydrolysis : The hydrochloride salt is stable in acidic conditions but hydrolyzes in basic media, regenerating the free base .

  • Thermal Decomposition : Degrades above 200°C, releasing pyridine and piperidine fragments, as confirmed by TGA-DSC analysis .

Scientific Research Applications

(4-Methyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-Methyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in the heterocyclic core (pyridine, pyrimidine, quinoxaline) and substituents (halogens, methyl, methoxy). These variations influence electronic properties, steric effects, and binding affinities.

Table 1: Structural and Molecular Comparison
Compound Name Heterocycle Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
(4-Methyl-pyridin-2-yl)-piperidin-3-yl-amine HCl Pyridine 4-CH₃ C₁₁H₁₈ClN₃ 227.73* Enhanced solubility (HCl salt)
(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine HCl Pyrimidine 5-F C₉H₁₄ClFN₄ 244.69 Increased electronegativity
(6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine HCl Pyridine 6-Br C₁₀H₁₅ClBrN₃ 292.61 Steric bulk from Br
(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl-amine HCl Quinoxaline 3-Cl C₁₃H₁₅Cl₂N₄ 305.20 Planar aromatic system
1-(4-Chloropyrimidin-2-yl)piperidin-3-amine Pyrimidine 4-Cl C₉H₁₂ClN₄ 226.67 Free base form, lower solubility

*Calculated based on formula.

Physicochemical and Reactivity Differences

  • Solubility : The hydrochloride salts (e.g., target compound, 5-Fluoro analog) exhibit higher aqueous solubility compared to free bases (e.g., 1-(4-Chloropyrimidin-2-yl)piperidin-3-amine) due to ionic character .
  • Bromine in the 6-Bromo-pyridin-2-yl analog introduces steric hindrance, which may reduce binding flexibility .
  • Coordination Chemistry : Pyridine-based compounds (e.g., target compound) form stable metal complexes, as seen in ruthenium structures with Ru-N bond distances of 2.07–2.18 Å . Pyrimidine analogs may exhibit different coordination modes due to altered electron density .

Biological Activity

(4-Methyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride, with the molecular formula C₁₁H₁₄ClN₃ and a molecular weight of 227.7 g/mol, is a synthetic organic compound that exhibits significant biological activity. Its structural characteristics include a piperidine ring and a pyridine moiety, which are known to interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential therapeutic applications in treating neurological disorders and other conditions.

Biological Activity Overview

Research indicates that this compound may possess a broad spectrum of biological activities, including:

  • Neurotransmitter Modulation: Compounds with similar structures often interact with neurotransmitter systems, indicating potential use in treating conditions like depression and anxiety.
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.
  • Antimicrobial Activity: Certain derivatives of pyridine-based compounds have shown antibacterial properties, particularly against resistant strains of bacteria.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its distinct pharmacological properties. The following table summarizes related compounds and their activities:

Compound NameStructural FeaturesUnique Properties
2-MethylpyridineMethyl group on pyridineUsed in organic synthesis
3-PyridylpiperazinePiperazine ring with pyridineKnown for anxiolytic properties
4-(2-Aminoethyl)pyridineAminoethyl side chain on pyridineExhibits neuroprotective effects

The specific structural features of this compound enhance its interaction with biological targets compared to these similar compounds.

Case Studies and Research Findings

  • Neuropharmacological Studies: In vitro assays have demonstrated that this compound can modulate serotonin receptor activity, which is crucial for mood regulation. A study indicated that analogs of this compound could enhance serotonin levels in neuronal cultures, suggesting potential antidepressant effects.
  • Anti-inflammatory Activity: A recent investigation into the anti-inflammatory properties revealed that this compound significantly reduced pro-inflammatory cytokine levels in cellular models of inflammation. These findings support its potential application in treating inflammatory diseases.
  • Antimicrobial Efficacy: Further research has shown that derivatives of this compound exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve inhibition of bacterial growth without significant cytotoxicity to human cells, highlighting its therapeutic promise .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Methyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling 4-methylpyridine-2-amine with a functionalized piperidine precursor. A common approach includes nucleophilic substitution or reductive amination under inert atmospheres. For example, reacting 3-aminopiperidine with 2-chloro-4-methylpyridine in the presence of a base (e.g., NaH or K₂CO₃) at 80–100°C for 12–24 hours, followed by HCl treatment to form the hydrochloride salt . Yield optimization requires precise stoichiometry, solvent selection (e.g., DMF or THF), and catalyst use (e.g., Pd for cross-coupling variants).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the integration of methyl groups on the pyridine (δ ~2.4 ppm) and piperidine rings, as well as amine proton environments (δ ~1.5–3.0 ppm).
  • Mass Spectrometry (HRMS) : Validate the molecular ion peak ([M+H]⁺) at m/z 222.14 (free base) and isotopic chlorine patterns in the hydrochloride form.
  • IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Begin with in vitro assays:

  • Enzyme Inhibition : Screen against kinases (e.g., JAK2, PI3K) or GPCRs using fluorescence-based assays.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM.
  • Solubility and Stability : Perform HPLC-based kinetic solubility tests in PBS (pH 7.4) and simulate metabolic stability with liver microsomes .

Advanced Research Questions

Q. How can retrosynthetic analysis improve the scalability of this compound’s synthesis?

  • Methodological Answer : Apply retrosynthetic algorithms (e.g., using Reaxys or Pistachio models) to identify modular intermediates. For example, disconnecting the piperidine-pyridine bond reveals 4-methylpyridine-2-carbaldehyde and 3-aminopiperidine as precursors. Optimize steps by replacing toxic solvents (e.g., DMF with cyclopentyl methyl ether) and using flow chemistry for high-throughput synthesis .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values from multiple studies, adjusting for assay conditions (e.g., ATP concentrations in kinase assays).
  • Structural Analog Screening : Test derivatives (e.g., replacing the methyl group with CF₃ or OCH₃) to isolate substituent effects.
  • Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., docking to α7-nAChR) to explain variability in binding affinities .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

  • Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., using tartaric acid derivatives) or asymmetric catalysis. Compare:

  • Circular Dichroism (CD) : Assign absolute configurations.
  • Pharmacological Profiling : Test enantiomers in functional assays (e.g., cAMP modulation for GPCR targets).
  • X-ray Crystallography : Co-crystallize with target proteins (e.g., monoamine oxidases) to map stereospecific binding pockets .

Q. What computational methods predict its ADMET properties, and how can they guide lead optimization?

  • Methodological Answer : Use in silico tools (e.g., SwissADME, pkCSM):

  • Lipophilicity (LogP) : Target values <3 to enhance bioavailability.
  • hERG Inhibition : Mitigate cardiotoxicity risks by reducing basicity (e.g., substituting piperidine with morpholine).
  • CYP450 Interactions : Prioritize derivatives with low CYP3A4/2D6 inhibition scores .

Data Interpretation and Optimization

Q. How should researchers address low reproducibility in synthetic yields?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify critical parameters.
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Purification Protocols : Compare column chromatography (silica vs. reverse-phase) and crystallization solvents (e.g., EtOH/water vs. acetone) .

Q. What structural analogs of this compound show promise in overcoming off-target effects?

  • Methodological Answer :

  • Piperidine Modifications : Introduce sp³-hybridized carbons (e.g., 3-azabicyclo[3.2.1]octane) to reduce conformational flexibility.
  • Pyridine Substituents : Replace 4-methyl with electron-withdrawing groups (e.g., CN) to enhance metabolic stability.
  • Bioisosteres : Substitute the amine with a sulfonamide or urea moiety to modulate solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Methyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride

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